molecular formula C23H22N4O3 B2462355 N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899954-03-1

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2462355
CAS No.: 899954-03-1
M. Wt: 402.454
InChI Key: RJNJDGMVFXJYHR-UHFFFAOYSA-N
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Description

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d][1,3]dioxole core, which is known for its diverse pharmacological properties. The presence of the piperidinyl and pyridazinyl moieties enhances its potential interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C23H24N4O3
Molecular Weight 404.46 g/mol
Solubility Soluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. The following mechanisms have been proposed:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by inducing cell cycle arrest, particularly at the G2/M phase.
  • Apoptosis Induction : It may trigger programmed cell death pathways through the activation of caspases and other apoptotic markers.
  • Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells, contributing to its protective effects against cancer progression.

Research Findings

Several studies have investigated the biological activity of this compound. Key findings are summarized below:

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)2.5Induction of G2/M phase arrest
HepG2 (Liver Cancer)3.0Apoptosis via caspase activation
MCF7 (Breast Cancer)4.0Inhibition of proliferation

These findings indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Case Studies

A notable case study involved the evaluation of this compound's effects on A549 lung cancer cells:

  • Experimental Design : Cells were treated with varying concentrations of the compound, followed by flow cytometry analysis.
  • Results : Treatment resulted in a significant increase in the percentage of cells in the G2/M phase (up to 70% at 5 µM), indicating effective cell cycle arrest.

Additionally, apoptosis assays revealed increased levels of cleaved PARP and active caspases, confirming the induction of apoptotic pathways.

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-23(17-6-10-20-21(14-17)30-15-29-20)24-18-7-4-16(5-8-18)19-9-11-22(26-25-19)27-12-2-1-3-13-27/h4-11,14H,1-3,12-13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNJDGMVFXJYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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